REACTION_CXSMILES
|
[NH2:1][CH:2]([CH3:6])[CH2:3][CH2:4][OH:5].[Br:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=O)=[C:10]([F:16])[CH:9]=1.[BH4-].[Na+]>CO.[Cl-].[Cl-].[Zn+2]>[Br:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12][NH:1][CH:2]([CH3:6])[CH2:3][CH2:4][OH:5])=[C:10]([F:16])[CH:9]=1 |f:2.3,5.6.7|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
NC(CCO)C
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=O)C=C1)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
28 mg
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Name
|
|
Quantity
|
3.84 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at ambient temperature for 22 hours
|
Duration
|
22 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with H2O
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (30 mL×4)
|
Type
|
WASH
|
Details
|
washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
as eluting solvents
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(CNC(CCO)C)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |